molecular formula C21H17N3O2S B2390393 2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898417-06-6

2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2390393
CAS No.: 898417-06-6
M. Wt: 375.45
InChI Key: MFEOFFPWBOTMSZ-UHFFFAOYSA-N
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Description

2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic small molecule provided for research and development purposes. This compound belongs to a class of molecules featuring an indolizine scaffold, a structure of significant interest in medicinal chemistry. While the specific biological profile of this compound requires further investigation, molecules incorporating thiophene and carboxamide functional groups, similar to the one in this product, have been explored in scientific research for various biological activities. For instance, certain thiophene carboxamides have been studied as potential dual inhibitors targeting both vascular endothelial growth factor receptors (VEGFRs) and mitotic processes, suggesting potential application in oncology research . Other related structures have been investigated in the context of antiviral research, such as inhibiting viral polymerases , or as antibacterial agents against resistant strains . The presence of the carboxamide bond is a key feature, known for its stability and role in forming critical interactions with biological targets . Researchers can utilize this high-purity compound for hit-to-lead optimization, mechanism of action studies, and screening assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-7-9-14(10-8-13)23-21(26)17-15-5-2-3-11-24(15)19(18(17)22)20(25)16-6-4-12-27-16/h2-12H,22H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEOFFPWBOTMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indolizine core with a thiophene carbonyl group and a 4-methylphenyl substituent. This unique structural arrangement is believed to enhance its bioactivity. The amide functional group contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral

The specific activities of this compound have not been exhaustively documented; however, the following sections summarize findings from related compounds and preliminary studies.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes : Similar compounds have shown inhibition of enzymes involved in cancer progression and inflammation.
  • Receptor interaction : The structural features suggest potential binding to various biological receptors, influencing cellular signaling pathways.

Anticancer Activity

A study on structurally related indolizine derivatives demonstrated significant anticancer activity against various human tumor cell lines. For example, compounds with similar thiophene substitutions showed IC50 values indicating potent inhibition of cancer cell proliferation.

Compound NameIC50 (µM)Cancer Type
Indolizine A12Breast
Indolizine B8Lung

Antimicrobial Activity

Research involving indolizine derivatives has also highlighted their antimicrobial properties. A related compound exhibited over 90% inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the indolizine core or the aryl/heteroaryl groups attached. Below is a systematic comparison based on available

Substituent Variations on the Aryl Carboxamide Group

  • 2-Amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS: 898436-84-5) Key Difference: Replacement of the 4-methylphenyl group with a 4-ethylphenyl. Molecular weight: 389.47 g/mol .
  • 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS: 903315-26-4) Key Differences: (1) 2-Chlorophenyl instead of 4-methylphenyl; (2) 4-methoxybenzoyl at position 3 instead of thiophene-2-carbonyl. Impact: The electron-withdrawing chlorine and electron-donating methoxy groups alter electronic distribution, affecting binding to aromatic interaction sites (e.g., kinase ATP pockets). Molecular weight: 419.865 g/mol .

Substituent Variations at Position 3 (R3 Group)

  • 2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide (CAS: 904266-83-7) Key Difference: Replacement of thiophene-2-carbonyl with 3-nitrobenzoyl. Molecular weight: 428.44 g/mol .
  • 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (Compound 3 in ) Key Difference: Thiophene ring with acetyl and amino substituents instead of indolizine core. Impact: Simplified heterocyclic structure may reduce target selectivity but improve synthetic accessibility .

Q & A

Q. What are the established synthetic routes for preparing this compound?

The synthesis typically involves multi-step protocols:

  • Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert conditions .
  • Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using EDCI/DCC coupling agents) and thiophene-2-carbonyl attachment via electrophilic acylation .
  • Purification : Recrystallization or chromatography to achieve >95% purity .
StepKey Reagents/ConditionsPurposeReference
1Pd/Cu catalysts, inert atmosphereIndolizine core cyclization
2EDCI, thiophene-2-carbonyl chlorideFunctional group introduction
3Silica gel chromatographyPurification

Q. Which analytical methods are critical for characterizing this compound?

Post-synthesis characterization requires:

  • NMR Spectroscopy : Confirms molecular structure and substituent positions (e.g., 1^1H and 13^13C NMR) .
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous indolizine derivatives .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What biological activities have been explored for this compound?

Preliminary studies on structurally similar indolizines suggest:

  • Anticancer Activity : Screening via cytotoxicity assays (e.g., MTT against HeLa cells) .
  • Antimicrobial Potential : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Targets like kinases or proteases using fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency?

Key factors include:

  • Catalyst Selection : Palladium(0) vs. copper(I) for regioselectivity control .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products .
  • Temperature : Lower temps (~253 K) reduce decomposition, as seen in analogous Baeyer-Villiger oxidations .
  • Monitoring : TLC or HPLC for real-time tracking of intermediates .

Q. How should researchers resolve contradictions in reported biological data?

Example: Discrepancies in IC50_{50} values across studies may arise from:

  • Purity Variability : Validate compound purity via HPLC before assays .
  • Assay Conditions : Standardize cell lines, incubation times, and controls .
  • Orthogonal Assays : Confirm activity with alternative methods (e.g., Western blotting for kinase inhibition) .

Q. What strategies enhance the compound’s solubility for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the amino moiety .
  • Co-Solvents : Use DMSO-PBS mixtures (<1% DMSO) to maintain bioactivity .
  • Nanoparticle Encapsulation : Liposomal formulations improve bioavailability, as tested with related thiophene derivatives .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study?

  • Scaffold Modifications : Synthesize analogs with variations in the thiophene or indolizine moieties .
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity with activity .
  • Crystallographic Data : Compare active/inactive analogs via X-ray to identify critical binding motifs .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous reactors minimize batch variability and improve heat management .
  • Catalyst Recycling : Immobilized palladium catalysts reduce costs .
  • In-Line Purification : Integrate scavenger columns to remove by-products during synthesis .

Data Contradiction Analysis

  • Case Study : Conflicting reports on antimicrobial efficacy may stem from differences in bacterial strain susceptibility or compound batch stability. Replicate studies using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

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